molecular formula C9H16O B573497 5-Hepten-2-one, 5-ethyl-, (E)- (9CI) CAS No. 175655-42-2

5-Hepten-2-one, 5-ethyl-, (E)- (9CI)

Cat. No.: B573497
CAS No.: 175655-42-2
M. Wt: 140.226
InChI Key: YCXZIPISEIJTLL-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Definitional Context within Unsaturated Ketone Chemistry

(E)-5-Ethylhept-5-en-2-one belongs to the broad class of organic molecules known as unsaturated ketones. An unsaturated ketone is characterized by the presence of both a ketone (a carbonyl group, C=O, bonded to two other carbon atoms) and at least one carbon-carbon double bond (C=C) within its structure.

These compounds are often sub-classified based on the relative positions of the ketone and the double bond. The most studied sub-class is the α,β-unsaturated ketones, where the C=C double bond is conjugated with the carbonyl group. fiveable.mewikipedia.org This conjugation leads to delocalization of π-electrons across the functional groups, resulting in unique reactivity, such as susceptibility to nucleophilic attack at the β-carbon (a 1,4-conjugate or Michael addition). fiveable.mepressbooks.pub Common methods for synthesizing α,β-unsaturated ketones include the aldol (B89426) condensation. fiveable.meyoutube.com

However, (E)-5-Ethylhept-5-en-2-one is a γ,δ-unsaturated ketone. In this molecule, the double bond is located between the 5th and 6th carbon atoms, while the ketone is at the 2nd position. This separation means the two functional groups are not conjugated, and thus they largely exhibit reactivity characteristic of their individual functionalities without the electronic interplay seen in conjugated systems.

Historical Perspectives on Related Heptenone Derivatives

While specific historical accounts of (E)-5-Ethylhept-5-en-2-one are not prominent in the literature, the broader family of heptenone derivatives has significant historical importance in the chemical industry, particularly for flavors, fragrances, and as intermediates in the synthesis of larger molecules.

A notable example is 6-methyl-5-hepten-2-one, a key intermediate for the production of various vitamins (like A and E), carotenoids, and other aroma compounds. google.com Early recognition of its value spurred the development of numerous synthesis strategies, including multi-stage industrial processes starting from acetone (B3395972) and acetylene, or the coupling of prenyl chloride with acetone. google.com Another related compound, (E)-5-Methylhept-2-en-4-one, is recognized as a key flavor component found in hazelnuts. mdpi.com Research into its synthesis has focused on developing efficient, environmentally friendly ("green") methods to produce it for the flavor and fragrance industry. mdpi.com The synthesis and rearrangement of various other heptanone structures, such as bicyclo[3.2.0]heptanone derivatives, have also been a subject of academic study for decades, contributing to the fundamental understanding of ring-expansion reactions and the construction of complex cyclic systems. researchgate.net

Structural Specificity and Stereochemical Considerations of (E)-5-Ethylhept-5-en-2-one

The chemical identity of (E)-5-Ethylhept-5-en-2-one is precisely defined by its structure and stereochemistry. Its molecular formula is C₉H₁₆O, and it has a molecular weight of approximately 140.22 g/mol . nih.gov

The nomenclature specifies its structure as follows:

Hept- : A seven-carbon chain forms the backbone of the molecule.

-5-en- : A carbon-carbon double bond is located at the fifth carbon position.

-2-one : A ketone functional group is present on the second carbon.

5-ethyl- : An ethyl group (-CH₂CH₃) is attached to the fifth carbon.

(E)- : This prefix describes the stereochemistry at the double bond. It indicates that the two higher-priority substituent groups on each carbon of the double bond are on opposite sides. For the double bond between C5 and C6, the ethyl group on C5 has a higher priority than the propyl-ketone chain, and the methyl group on C6 has a higher priority than the hydrogen atom. Their arrangement in space is trans, leading to the (E) designation, from the German entgegen for "opposite".

The molecule has one hydrogen bond acceptor (the carbonyl oxygen) and no hydrogen bond donors. nih.gov

Properties

CAS No.

175655-42-2

Molecular Formula

C9H16O

Molecular Weight

140.226

IUPAC Name

(E)-5-ethylhept-5-en-2-one

InChI

InChI=1S/C9H16O/c1-4-9(5-2)7-6-8(3)10/h4H,5-7H2,1-3H3/b9-4+

InChI Key

YCXZIPISEIJTLL-RUDMXATFSA-N

SMILES

CCC(=CC)CCC(=O)C

Synonyms

5-Hepten-2-one, 5-ethyl-, (E)- (9CI)

Origin of Product

United States

Advanced Synthetic Strategies for E 5 Ethylhept 5 En 2 One

Retrosynthetic Analysis of (E)-5-Ethylhept-5-en-2-one

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For (E)-5-ethylhept-5-en-2-one, several logical disconnections can be envisioned, primarily focusing on the formation of the carbon-carbon double bond and the carbon skeleton.

A primary disconnection can be made at the C5-C6 double bond, suggesting an olefination reaction as a key step. This leads to two main synthons: a carbonyl compound and a phosphorus ylide or a phosphonate carbanion. This approach is particularly attractive for controlling the (E)-stereochemistry of the double bond.

Another strategic disconnection involves breaking the C4-C5 bond. This suggests a coupling reaction, potentially involving an organometallic reagent, which would form the core of the carbon skeleton.

Finally, an aldol-type disconnection between C3 and C4 can be considered. This would involve the reaction of an enolate with a carbonyl compound, followed by dehydration to form the unsaturated system.

These disconnections form the basis for the total synthesis approaches and methodological developments discussed in the following sections.

Disconnection Approach Key Bond Cleavage Resulting Precursors (Synthons) Corresponding Synthetic Reaction
OlefinationC5=C63-Pentanone, Acetonylphosphonium ylideWittig Reaction
OlefinationC5=C63-Pentanone, Diethyl acetonylphosphonateHorner-Wadsworth-Emmons Reaction
Organometallic CouplingC4-C5A vinyl halide/triflate, An organozinc reagentNegishi Coupling
Organometallic CouplingC4-C5A vinyl boronic acid/ester, An α,β-unsaturated halideSuzuki Coupling
Aldol (B89426) CondensationC3-C43-Pentanone, Acetone (B3395972)Aldol Condensation

Total Synthesis Approaches and Methodological Development

Based on the retrosynthetic analysis, several synthetic routes can be devised to achieve the total synthesis of (E)-5-ethylhept-5-en-2-one. These approaches are centered around key carbon-carbon bond-forming reactions and methods for stereoselective alkene formation.

Carbon-Carbon Bond Formation Methodologies

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. In the context of synthesizing (E)-5-ethylhept-5-en-2-one, a crossed aldol condensation between 3-pentanone and acetone could be envisioned.

The reaction proceeds in three main steps:

Enolate Formation: A base abstracts an α-proton from one of the carbonyl compounds to form a reactive enolate.

Nucleophilic Attack: The enolate attacks the carbonyl carbon of the other molecule.

Dehydration: The resulting β-hydroxy ketone undergoes dehydration to form an α,β-unsaturated ketone.

To favor the desired product and control the regioselectivity, the reaction conditions, such as the choice of base and temperature, must be carefully controlled. The Claisen-Schmidt condensation, a type of crossed aldol reaction, often utilizes an aromatic aldehyde or ketone that cannot enolize, which is not directly applicable here but highlights the strategies for controlling reactivity. libretexts.org

Olefination reactions are powerful methods for the synthesis of alkenes from carbonyl compounds. The Wittig reaction and its modifications are particularly useful for establishing the desired (E)-stereochemistry of the double bond in the target molecule. libretexts.orglumenlearning.comwikipedia.org

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide. Stabilized ylides, which have an electron-withdrawing group attached to the carbanion, generally favor the formation of (E)-alkenes. organic-chemistry.orgjove.com For the synthesis of (E)-5-ethylhept-5-en-2-one, the reaction would be between 3-pentanone and an acetonyl-substituted phosphorus ylide.

A significant advancement in achieving high (E)-selectivity is the Horner-Wadsworth-Emmons (HWE) reaction . nrochemistry.comwikipedia.orgyoutube.comyoutube.com This modification of the Wittig reaction uses phosphonate carbanions, which are more nucleophilic and less basic than the corresponding phosphorus ylides. The HWE reaction almost exclusively produces the thermodynamically more stable (E)-alkene. nrochemistry.comnih.gov The reaction of 3-pentanone with the anion of diethyl acetonylphosphonate would be a highly effective method for the synthesis of (E)-5-ethylhept-5-en-2-one.

Organometallic coupling reactions provide a versatile and efficient means of forming carbon-carbon bonds. The Suzuki and Negishi couplings are prominent examples that could be applied to the synthesis of (E)-5-ethylhept-5-en-2-one.

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate. wikipedia.org A potential route could involve the coupling of a vinylboronic acid with an α,β-unsaturated halide. organic-chemistry.orgnih.govacs.org

The Negishi coupling reaction utilizes an organozinc reagent and an organohalide in the presence of a nickel or palladium catalyst. wikipedia.orgjk-sci.comorganic-chemistry.org This reaction is known for its high functional group tolerance and stereospecificity. A plausible synthesis could involve the coupling of a vinyl halide with an organozinc reagent derived from an acetone enolate equivalent. bucknell.eduresearchgate.net

Stereoselective Alkene Formation for (E)-Geometry

Achieving the desired (E)-geometry of the double bond is a critical aspect of the synthesis of (E)-5-ethylhept-5-en-2-one. As discussed, the Horner-Wadsworth-Emmons reaction is a premier method for the stereoselective formation of (E)-alkenes from aldehydes and ketones. nrochemistry.comwikipedia.org The thermodynamic stability of the (E)-isomer drives the reaction towards its formation.

Functional Group Interconversions for Ketone Moiety

The final step in a multi-step synthesis of (E)-5-ethylhept-5-en-2-one would likely involve the formation of the ketone functional group. Functional group interconversion (FGI) provides a powerful set of tools for this transformation. A common and effective strategy is the oxidation of a corresponding secondary alcohol.

In a hypothetical synthesis, the precursor to the target ketone would be (E)-5-ethylhept-5-en-2-ol. The oxidation of this secondary alcohol to the ketone can be achieved using a variety of modern and classical oxidizing agents. The choice of reagent is crucial to ensure chemoselectivity, preserving the carbon-carbon double bond present in the molecule.

Common chromium (VI) reagents have historically been used for such oxidations. The mechanism generally involves the formation of a chromate ester, followed by a rate-determining breakdown to yield the ketone. However, due to the toxicity of chromium, more environmentally benign methods are now preferred.

Alternative and greener oxidation methods include Swern oxidation, which uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, and the Dess-Martin periodinane (DMP) oxidation. These methods operate under mild conditions and are known for their high yields and compatibility with a wide range of functional groups, including alkenes.

Below is a table summarizing some potential reagents for the oxidation of (E)-5-ethylhept-5-en-2-ol.

Oxidizing Agent Typical Reaction Conditions Advantages Disadvantages
Pyridinium chlorochromate (PCC)CH₂Cl₂, room temperatureMild, selective for primary and secondary alcoholsChromium-based (toxic), stoichiometric waste
Swern Oxidation (DMSO, (COCl)₂)CH₂Cl₂, -78 °C to room temperatureHigh yield, mild conditions, avoids heavy metalsRequires low temperatures, can produce unpleasant odors
Dess-Martin Periodinane (DMP)CH₂Cl₂, room temperatureMild, neutral conditions, high yieldCan be explosive under certain conditions, iodine-based waste

Catalytic Approaches in (E)-5-Ethylhept-5-en-2-one Synthesis

Catalytic methods offer efficient and atom-economical routes for the synthesis of complex organic molecules like (E)-5-ethylhept-5-en-2-one. Both homogeneous and heterogeneous catalysis can be applied to construct the carbon skeleton and introduce the necessary functional groups.

Homogeneous catalysis is instrumental in the formation of carbon-carbon bonds with high precision and stereoselectivity. For the synthesis of (E)-5-ethylhept-5-en-2-one, palladium-catalyzed cross-coupling reactions are a plausible approach. For instance, a Suzuki or Stille coupling could be envisioned to form the C4-C5 bond by reacting a suitable vinyl halide or triflate with an organoboron or organotin reagent.

Another powerful homogeneous catalytic method is the Carroll Rearrangement, which transforms β-keto allyl esters into γ,δ-unsaturated ketones. alfa-chemistry.comdrugfuture.comwikipedia.org This reaction can be catalyzed by palladium complexes under much milder conditions than the thermal variant. wikipedia.org A retrosynthetic analysis suggests that (E)-5-ethylhept-5-en-2-one could be synthesized from a β-keto ester and an appropriately substituted allylic alcohol. The reaction proceeds via a acs.orgacs.org-sigmatropic rearrangement followed by decarboxylation. alfa-chemistry.comwikipedia.org

Ruthenium-based catalysts are also highly effective in organic synthesis. acs.org For instance, ruthenium-catalyzed redox isomerization of propargyl alcohols can provide an atom-economic route to enones. pnas.org This approach could potentially be adapted for the synthesis of the target molecule.

A comparison of potential homogeneous catalytic methods is presented below.

Catalytic Reaction Catalyst Example Potential Precursors Key Advantages
Suzuki CouplingPd(PPh₃)₄A vinyl halide and an organoboraneMild reaction conditions, high functional group tolerance
Stille CouplingPdCl₂(PPh₃)₂A vinyl halide and an organostannaneTolerant of a wide range of functional groups
Carroll RearrangementTris(dibenzylideneacetone)dipalladium(0)A β-keto ester and an allylic alcoholMilder conditions than thermal rearrangement, good yields wikipedia.org
Ruthenium-catalyzed Isomerization[RuCl₂(PPh₃)₃]A substituted propargyl alcoholHigh atom economy pnas.org

Heterogeneous catalysis plays a crucial role in many industrial processes, particularly in hydrogenation reactions. libretexts.orgyoutube.com In a synthetic route towards (E)-5-ethylhept-5-en-2-one, a key challenge could be the selective reduction of a more unsaturated precursor. For example, if the synthesis proceeds through an intermediate containing an alkyne, selective hydrogenation to the (E)-alkene would be required.

The stereoselective semi-hydrogenation of alkynes to (E)-alkenes can be challenging, as catalytic hydrogenation typically favors the formation of cis-alkenes. However, specific catalytic systems can promote the formation of the trans-isomer. For instance, dissolving metal reductions (e.g., sodium in liquid ammonia) are a classic method, though not strictly catalytic. More modern approaches might involve specially designed catalysts or reaction conditions.

Conversely, if a precursor contains multiple double bonds, a heterogeneous catalyst could be used to selectively hydrogenate one over the other. The choice of catalyst (e.g., Lindlar's catalyst, which is poisoned palladium on calcium carbonate) and reaction conditions are critical for achieving the desired selectivity. libretexts.org The catalyst's surface and the steric and electronic properties of the substrate determine the outcome of the reaction. libretexts.org

Catalyst System Application Selectivity Notes
Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂)Alkyne to cis-alkene hydrogenationHigh selectivity for the cis-alkeneUseful if a different stereoisomer is desired. libretexts.org
P-2 Nickel CatalystAlkyne to cis-alkene hydrogenationSimilar to Lindlar's catalystAn alternative to palladium-based systems.
Platinum or Palladium on Carbon (Pt/C, Pd/C)General hydrogenation of alkenes and alkynesTypically reduces to the alkaneCan be used for full saturation if needed. youtube.com

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly important in the design of synthetic routes to minimize environmental impact. yedarnd.com The synthesis of (E)-5-ethylhept-5-en-2-one can be designed with these principles in mind.

Atom Economy: Catalytic reactions, such as cross-coupling and isomerization reactions, are inherently more atom-economical than stoichiometric reactions as they reduce the amount of waste generated. pnas.org

Use of Catalysis: As discussed, employing both homogeneous and heterogeneous catalysts is preferable to using stoichiometric reagents, which are consumed in the reaction and generate significant waste. researchgate.net

Safer Solvents and Auxiliaries: The choice of solvent is critical. Green solvents such as water, supercritical CO₂, or biodegradable solvents should be considered where possible. Many modern catalytic reactions are being developed to work in aqueous media or even under solvent-free conditions.

Energy Efficiency: Designing reactions that can be run at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts allows for lower reaction temperatures.

Use of Renewable Feedstocks: While not explicitly detailed for this specific molecule, a truly green synthesis would ideally start from renewable resources.

By carefully selecting reaction pathways and conditions, the synthesis of (E)-5-ethylhept-5-en-2-one can be made more sustainable and environmentally friendly. For example, replacing traditional chromium-based oxidations with catalytic aerobic oxidations would be a significant step towards a greener process. researchgate.net

Despite a comprehensive search for spectroscopic data on the chemical compound 5-Hepten-2-one, 5-ethyl-, (E)- (9CI) , no publicly available experimental data for ¹H NMR, ¹³C NMR, 2D NMR, or IR spectroscopy could be located.

The successful generation of the requested article, which is strictly focused on the detailed analysis of this specific compound's spectroscopic characteristics, is contingent upon the availability of this foundational data. Searches in chemical databases and scientific literature have yielded information on structurally similar but distinct compounds, which are not suitable for the specific requirements of this task.

Without access to the primary spectroscopic data for (E)-5-ethyl-5-hepten-2-one, it is not possible to provide a scientifically accurate and thorough analysis as outlined in the requested structure. The interpretation of chemical shifts, coupling constants, correlation signals, and vibrational modes is entirely dependent on the experimental spectra of the compound .

Therefore, the article on the "Sophisticated Spectroscopic Characterization and Analytical Methodologies" of (E)-5-ethyl-5-hepten-2-one cannot be generated at this time.

Sophisticated Spectroscopic Characterization and Analytical Methodologies

Mass Spectrometric Identification and Fragmentation Pathways

Mass spectrometry serves as a cornerstone for the structural elucidation and identification of (E)-5-ethyl-5-hepten-2-one. Through controlled fragmentation, a unique mass spectrum is generated, acting as a molecular fingerprint.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation patterns. This method is highly valuable for structural determination due to the wealth of information contained within these patterns.

Upon electron impact, (E)-5-ethyl-5-hepten-2-one (with a molecular weight of 140.22 g/mol ) will form a molecular ion (M⁺˙) at a mass-to-charge ratio (m/z) of 140. However, for many ketones, the molecular ion peak can be of low intensity or even absent due to the high energy of the ionization process, which favors immediate fragmentation. libretexts.org

The fragmentation of ketones is primarily driven by specific cleavage events, most notably alpha-cleavage. libretexts.orgyoutube.comyoutube.com For (E)-5-ethyl-5-hepten-2-one, two primary alpha-cleavage pathways are possible, occurring at the bonds adjacent to the carbonyl group.

Pathway A: Cleavage of the methyl group. This involves the loss of a methyl radical (•CH₃), resulting in the formation of a stable acylium ion at m/z 125.

Pathway B: Cleavage of the C2-C3 bond. This is the more dominant alpha-cleavage pathway, as it results in the loss of a larger alkyl radical. youtube.com This cleavage leads to the formation of the acetyl cation (CH₃CO⁺) at m/z 43, which is resonance-stabilized and often observed as the base peak in the mass spectra of methyl ketones. libretexts.org The corresponding neutral radical would not be detected.

Another significant fragmentation pathway for unsaturated ketones is the McLafferty rearrangement, provided a gamma-hydrogen is available for transfer to the carbonyl oxygen. In (E)-5-ethyl-5-hepten-2-one, there are no gamma-hydrogens relative to the carbonyl group, so a classical McLafferty rearrangement is not expected.

However, cleavages related to the ethyl group and the double bond can also occur, leading to a series of other characteristic ions. The fragmentation of α,β-unsaturated ketones can also be influenced by the position of the double bond, potentially leading to losses of neutral molecules like alkenes through more complex rearrangement mechanisms. nih.gov

Table 1: Predicted Major EI-MS Fragmentation Ions for (E)-5-ethyl-5-hepten-2-one

m/zProposed Fragment IonFragmentation Pathway
140[C₉H₁₆O]⁺˙Molecular Ion (M⁺˙)
125[M - CH₃]⁺Alpha-cleavage: Loss of a methyl radical
111[M - C₂H₅]⁺Cleavage at the ethyl substituent
97[M - C₃H₇]⁺Cleavage and rearrangement
83[M - C₄H₉]⁺Cleavage and rearrangement
69[C₅H₉]⁺Allylic cleavage
55[C₄H₇]⁺Various cleavage pathways
43[CH₃CO]⁺Alpha-cleavage: Formation of the acetyl cation (often base peak)

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile and semi-volatile compounds like (E)-5-ethyl-5-hepten-2-one from complex mixtures. nih.govmdpi.com It is widely employed for purity assessment and for the analysis of this compound in various matrices, such as in the study of insect semiochemicals or the volatile profiles of foods and plants. mdpi.comfrontiersin.org

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. The volatile components are then separated based on their boiling points and interactions with the stationary phase of the chromatographic column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by electron ionization) and fragmented. The resulting mass spectrum is then used for identification.

The purity of a sample of (E)-5-ethyl-5-hepten-2-one can be determined by the presence of a single major peak in the total ion chromatogram (TIC). Any impurities would appear as separate peaks at different retention times, and their mass spectra could be analyzed to identify their structures. The technique is sensitive enough to detect and identify trace-level impurities.

When analyzing complex mixtures, such as essential oils or insect secretions, GC-MS allows for the tentative identification of (E)-5-ethyl-5-hepten-2-one by comparing its retention time and mass spectrum with those of an authentic standard or with entries in a spectral library like the NIST Mass Spectral Library. mdpi.comnist.gov The quantitative analysis of the compound in a mixture is also possible, often through the use of an internal standard. nih.gov

Chromatographic Separation Techniques for Isolation and Quantitation

Chromatographic methods are essential for the isolation of (E)-5-ethyl-5-hepten-2-one from reaction mixtures or natural extracts and for its precise quantitation.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of ketones. For compounds like (E)-5-ethyl-5-hepten-2-one, which possess a chromophore (the carbonyl group), direct UV detection is possible, although sensitivity may be limited at higher wavelengths. To enhance UV detection, ketones are often derivatized with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH), which results in a hydrazone derivative that absorbs strongly around 360 nm. waters.comauroraprosci.comwaters.comsigmaaldrich.com

Method development in HPLC involves the careful selection of the stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

The choice between reverse-phase and normal-phase chromatography depends on the polarity of the analyte and the other components in the sample matrix.

Reverse-Phase HPLC (RP-HPLC): This is the most common mode of HPLC used for the analysis of moderately polar organic molecules like ketones. sielc.comsielc.com In RP-HPLC, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com For (E)-5-ethyl-5-hepten-2-one, separation would be based on its hydrophobic interactions with the stationary phase. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good resolution and reasonable analysis times, especially for complex samples. waters.com For MS-compatible methods, volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) would be used instead of non-volatile acids like phosphoric or sulfuric acid. sielc.comsielc.com

Normal-Phase HPLC (NP-HPLC): In this mode, a polar stationary phase (e.g., silica (B1680970) or alumina) is used with a nonpolar mobile phase (e.g., hexane, heptane, or isopropanol). Separation is based on polar interactions, such as hydrogen bonding and dipole-dipole interactions, between the analyte and the stationary phase. While less common for this type of compound, NP-HPLC could be advantageous for separating isomers or for samples that are not soluble in the polar mobile phases used in RP-HPLC. The elution of (E)-5-ethyl-5-hepten-2-one would be achieved by increasing the polarity of the mobile phase, for instance, by adding a small amount of a more polar solvent like isopropanol (B130326) to the hexane.

Table 2: Comparison of HPLC Modes for (E)-5-ethyl-5-hepten-2-one Analysis

FeatureReverse-Phase HPLC (RP-HPLC)Normal-Phase HPLC (NP-HPLC)
Stationary Phase Nonpolar (e.g., C18, C8)Polar (e.g., Silica, Alumina)
Mobile Phase Polar (e.g., Water/Acetonitrile, Water/Methanol)Nonpolar (e.g., Hexane/Isopropanol)
Elution Order Most polar compounds elute first.Most nonpolar compounds elute first.
Primary Application General purpose, widely used for moderately polar compounds. sielc.comsielc.comSeparation of isomers, analysis of very nonpolar or very polar compounds, samples insoluble in aqueous solvents.
Considerations Robust and reproducible; equilibration times are generally short.Sensitive to water content in the mobile phase; longer column equilibration times.
Detection Strategies (UV-Vis, Mass Spectrometric)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which excites electrons to higher energy orbitals. msu.edu For ketones such as (E)-5-ethyl-5-hepten-2-one, the key electronic transition is the n→π* (an electron from a non-bonding n-orbital is excited to an anti-bonding π-orbital) of the carbonyl group. This transition is typically weak and occurs in the UV region. The isolated carbon-carbon double bond also exhibits a π→π transition, but this occurs at shorter wavelengths, often below 200 nm, making it difficult to observe with standard instruments. msu.edu In many cases, ketones are derivatized, for example with 2,4-dinitrophenylhydrazine, to create a more chromophoric compound that absorbs strongly in the visible region, enhancing detection sensitivity. researchgate.net

Mass Spectrometric Detection

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in predictable ways.

Key Fragmentation Peaks for (R,S)-5-Ethyl-6-methyl-3E-hepten-2-one:

m/z 43: This is often the base peak for methyl ketones and corresponds to the [CH₃CO]⁺ acylium ion. nih.gov

m/z 111: This peak likely results from the loss of the acetyl group ([M - 43]⁺). nih.gov

The fragmentation pattern is crucial for structural elucidation and confirmation when coupled with chromatographic separation.

Gas Chromatography (GC) for Volatile Analysis

Gas chromatography (GC) is the premier technique for separating and analyzing volatile organic compounds like (E)-5-ethyl-5-hepten-2-one. youtube.com In GC, a sample is vaporized and transported by an inert mobile phase gas (such as helium or nitrogen) through a column containing a stationary phase. libretexts.org Separation is achieved based on the differential partitioning of compounds between the mobile and stationary phases, which is influenced by factors like boiling point and polarity. ursinus.edu

Stationary Phase Selection

The choice of stationary phase is critical for achieving effective separation in gas chromatography. The principle of "like dissolves like" is a general guide; polar columns are best for separating polar analytes, while nonpolar columns are suited for nonpolar analytes. libretexts.org For a moderately polar compound like (E)-5-ethyl-5-hepten-2-one, various stationary phases could be employed depending on the analytical goal. A nonpolar phase separates components primarily by their boiling points, whereas a polar phase provides greater selectivity based on specific interactions like dipole-dipole forces. ursinus.edulibretexts.org

Table 1: Stationary Phase Selection for Ketone Analysis

Stationary Phase Type Chemical Composition Polarity Typical Application for Ketones
Nonpolar Polydimethyl siloxane (PDMS) Nonpolar General purpose, separation based on boiling point. libretexts.org
Intermediate Polarity (5%-Phenyl)-methylpolysiloxane Low to Mid General purpose, slightly more selective than PDMS.
Polar Cyanopropylphenylmethyl polysiloxane Polar Good selectivity for polarizable compounds like ketones due to dipole-dipole interactions. libretexts.org

| Highly Polar | Polyethylene glycol (PEG), e.g., Carbowax | Polar | Excellent for separating polar analytes like ketones and alcohols. libretexts.org |

Temperature Programming

Temperature programming involves systematically increasing the column temperature during a GC run. chromatographytoday.commastelf.com This technique is essential for analyzing samples containing compounds with a wide range of boiling points. drawellanalytical.com By starting at a lower temperature and gradually ramping up, early-eluting, low-boiling point compounds are well-resolved, while later-eluting, high-boiling point compounds are eluted faster and with better peak shape. youtube.comalwsci.com A typical generic temperature program for analyzing volatile compounds might start at 40-60°C, hold for a few minutes, and then ramp at a rate of 10°C per minute to a final temperature determined by the column's limit or the sample's components. chromatographytoday.comalwsci.com

Flame Ionization Detection (FID)

The Flame Ionization Detector (FID) is a highly sensitive, universal detector for organic compounds. scioninstruments.com It operates by combusting the compounds eluting from the GC column in a hydrogen-air flame. wikipedia.org This combustion process produces ions, which are collected by an electrode, generating a current proportional to the mass of carbon atoms entering the flame. wikipedia.org FID is an excellent choice for quantifying (E)-5-ethyl-5-hepten-2-one due to its high carbon content. While the response for oxygenated compounds like ketones can be slightly lower than for pure hydrocarbons, the FID remains a robust and widely used detector for their analysis. sepscience.comepfl.ch

Electron Capture Detection (ECD)

The Electron Capture Detector (ECD) is a highly selective detector that is exceptionally sensitive to compounds with electronegative functional groups, such as halogens, nitro groups, and organometallics. wikipedia.orgscioninstruments.com It contains a radioactive source (typically ⁶³Ni) that emits electrons, creating a constant standing current in the detector. chromatographyonline.com When an electronegative analyte passes through, it "captures" some of these electrons, causing a decrease in the current, which is measured as the signal. chromatographyonline.com (E)-5-ethyl-5-hepten-2-one, being a simple ketone without strongly electronegative atoms, would produce a very poor response in an ECD. nih.gov This makes ECD unsuitable for its direct analysis but highlights the detector's selectivity.

Table 2: Comparison of FID and ECD for Ketone Detection

Detector Principle Selectivity Sensitivity to Ketones
FID Measures ions produced during combustion in a hydrogen flame. wikipedia.org Universal for organic compounds. scioninstruments.com High sensitivity, responds to carbon atoms. sepscience.com

| ECD | Measures a decrease in current as analytes capture electrons. chromatographyonline.com | Selective for electronegative compounds (e.g., halogens). scioninstruments.com | Very low to none, unless derivatized with an electron-capturing group. nih.gov |

Advanced Analytical Instrumentation and Hyphenated Techniques

To overcome the challenges of analyzing complex samples, advanced instrumentation and hyphenated techniques, which couple separation methods with powerful detectors, are employed.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. For (E)-5-ethyl-5-hepten-2-one , with the molecular formula C₁₀H₁₈O, the calculated exact mass is 154.135765 g/mol . nih.gov An HRMS measurement yielding a mass very close to this value would provide strong evidence for the compound's identity, helping to distinguish it from other isomers or compounds with the same nominal mass.

Solid-Phase Microextraction (SPME) Coupled Techniques for Volatile Analysis

Solid-Phase Microextraction (SPME) is a solventless sample preparation technique used to extract and concentrate analytes from a sample matrix. researchgate.net It utilizes a fused-silica fiber coated with a stationary phase. The fiber is exposed to the sample (or its headspace), and volatile compounds partition onto the fiber coating. The fiber is then retracted and inserted directly into the hot injector of a gas chromatograph, where the analytes are desorbed for analysis.

Coupling SPME with GC-MS (SPME-GC-MS) creates a highly sensitive and efficient method for analyzing trace levels of volatile compounds like (E)-5-ethyl-5-hepten-2-one in complex matrices such as food, beverages, and environmental samples. nih.govnist.gov This technique minimizes sample handling and pre-concentration steps, making it a rapid and powerful tool for volatile analysis. nih.gov

Computational Chemistry and Theoretical Modeling of E 5 Ethylhept 5 En 2 One

Quantum Chemical Calculations for Electronic Structure

Density Functional Theory (DFT) Applications

There are no specific published studies applying Density Functional Theory (DFT) to elucidate the electronic structure of (E)-5-ethylhept-5-en-2-one. DFT is a powerful computational method that could provide significant insights into the molecule's reactivity, frontier molecular orbitals (HOMO and LUMO), and electron density distribution. Such calculations would typically involve selecting a suitable functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) to solve the Schrödinger equation in a computationally efficient manner. The results would be instrumental in understanding its chemical behavior.

Ab Initio Methods for Geometry Optimization

Similarly, specific data from ab initio calculations for the geometry optimization of (E)-5-ethylhept-5-en-2-one are absent from publicly accessible research. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are based on first principles without empirical parameterization. These methods could be employed to accurately determine the molecule's equilibrium geometry, bond lengths, and bond angles. A systematic study using various levels of theory and basis sets would be necessary to achieve a high degree of accuracy, but such a study has not been documented for this compound.

Conformational Space Exploration and Energy Minimization

A detailed conformational analysis of (E)-5-ethylhept-5-en-2-one, which would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them, has not been specifically reported in scientific literature. For α,β-unsaturated ketones, a key conformational feature is the rotation around the single bond between the carbonyl group and the α-carbon, leading to s-cis and s-trans conformers. csic.es The relative stability of these conformers is dictated by steric and electronic effects. csic.es A thorough computational study would be required to determine the specific conformational preferences and energy minima for (E)-5-ethylhept-5-en-2-one.

Spectroscopic Parameter Prediction and Validation

The prediction of spectroscopic parameters for (E)-5-ethylhept-5-en-2-one through computational methods is a powerful tool for structural elucidation. However, specific theoretical predictions for this compound are not available in the existing literature.

Theoretical NMR Chemical Shifts

There are no published theoretical predictions of the ¹H and ¹³C NMR chemical shifts for (E)-5-ethylhept-5-en-2-one. Such predictions are typically performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the molecular structure.

Predicted Vibrational Frequencies

Specific predicted vibrational frequencies for (E)-5-ethylhept-5-en-2-one have not been reported. Theoretical vibrational frequency calculations, usually performed at the same level of theory as the geometry optimization, can predict the infrared (IR) spectrum of a molecule. These calculations identify the characteristic vibrational modes, such as the C=O and C=C stretching frequencies, which are fundamental in characterizing the structure of an enone. The calculated frequencies are often scaled by an empirical factor to better match experimental spectra.

Mass Spectrometric Fragmentation Pathway Simulation

Computational mass spectrometry is a powerful tool for predicting and understanding the fragmentation patterns of molecules like (E)-5-Ethylhept-5-en-2-one upon ionization. nih.gov The electron ionization (EI) mass spectrum of α,β-unsaturated aliphatic ketones is influenced by several key fragmentation pathways, which can be simulated to predict the resulting mass-to-charge (m/z) ratios of fragment ions. researchgate.net

For (E)-5-Ethylhept-5-en-2-one (molecular weight: 140.22 g/mol ), the initial event is the formation of the molecular ion [M]•+ at m/z 140. nih.gov Key fragmentation processes for similar aliphatic ketones include α-cleavage, McLafferty rearrangement, and other complex rearrangements involving hydrogen transfers. researchgate.netnist.gov

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common pathway. For (E)-5-Ethylhept-5-en-2-one, this can lead to the loss of a methyl radical (•CH₃) to form an acylium ion at m/z 125, or the loss of the C₅H₉ alkyl radical to form the [CH₃CO]⁺ ion at m/z 43.

McLafferty Rearrangement: This characteristic rearrangement for carbonyl compounds involves the transfer of a γ-hydrogen atom to the carbonyl oxygen, followed by β-cleavage. In this specific molecule, the requisite γ-hydrogen is present on the C4 carbon, which would lead to the elimination of a neutral propene molecule and the formation of an enol radical cation at m/z 98.

Other Fragmentations: The presence of the double bond introduces further complexity. Cleavage allylic to the double bond can occur, and interactions between the double bond and the carbonyl group can lead to unique rearrangements. nih.gov For instance, a double hydrogen transfer process has been noted in some α,β-unsaturated methyl ketones, leading to the elimination of acetone (B3395972). researchgate.net

Simulated fragmentation pathways help in the structural elucidation of unknown compounds by comparing predicted spectra with experimental data. nih.gov

Table 1: Predicted Mass Spectrometric Fragments of (E)-5-Ethylhept-5-en-2-one

Proposed Fragment Ion m/z (Nominal) Origin Pathway
[C₉H₁₆O]•+ (Molecular Ion) 140 Ionization
[C₈H₁₃O]⁺ 125 α-Cleavage (Loss of •CH₃)
[C₆H₁₀O]•+ 98 McLafferty Rearrangement
[C₄H₅O]⁺ 69 Cleavage at C3-C4 bond
[C₂H₃O]⁺ 43 α-Cleavage (Loss of •C₇H₁₃)

Reaction Mechanism Elucidation through Computational Transition State Theory

Transition State Theory (TST) is a fundamental concept used to explain the rates of chemical reactions. wikipedia.org By employing computational methods like Density Functional Theory (DFT), it is possible to model the potential energy surface of a reaction, locating reactants, products, and the critical transition state structures that connect them. researchgate.net The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. wikipedia.orgox.ac.uk

For (E)-5-Ethylhept-5-en-2-one, an α,β-unsaturated ketone, a characteristic reaction is the nucleophilic conjugate addition (Michael addition). wikipedia.org Computational TST can elucidate the mechanism of such a reaction, for example, the addition of a simple nucleophile like a cyanide ion (CN⁻).

The simulation would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants ((E)-5-Ethylhept-5-en-2-one and CN⁻) and the final product.

Transition State Search: Locating the saddle point on the potential energy surface corresponding to the highest energy point along the reaction coordinate. For a Michael addition, this involves the formation of the new C-C bond at the β-carbon.

Frequency Calculation: Confirming the nature of the stationary points. Reactants and products have all positive vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ox.ac.uk

Studies on similar enone systems show that the electrophilicity of the β-carbon is a key factor. nih.govrsc.org Theoretical calculations can rationalize observed reactivity trends and predict how substituents on the enone structure would alter the activation energy of the reaction. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of each atom over time, revealing conformational dynamics, solvent interactions, and transport properties. researchgate.net

For a flexible molecule like (E)-5-Ethylhept-5-en-2-one, MD simulations can explore:

Conformational Landscape: The molecule can adopt various shapes due to rotation around its single bonds. MD simulations can map the accessible conformations and the energy barriers between them, identifying the most stable (lowest energy) structures.

Solvation Effects: When simulated in a solvent like water or an organic solvent, MD can reveal how solvent molecules arrange around the ketone. It can show the formation and dynamics of hydrogen bonds between water and the carbonyl oxygen. This information is crucial for understanding reaction mechanisms in solution. researchgate.net

Transport Properties: MD can be used to calculate properties like the diffusion coefficient, which describes how the molecule moves through a medium. researchgate.net

Simulations on similar ketones have shown that their diffusivity is primarily affected by their size and volume, and to a lesser extent by the position of the carbonyl group. researchgate.net The CHARMM and GROMACS software packages are commonly used for such simulations, employing force fields to define the potential energy of the system. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their measured reactivity. uvic.ca These models are built by calculating a set of numerical parameters, known as molecular descriptors, for each compound and then using regression analysis to find an equation that predicts reactivity. nih.gov

For a series of α,β-unsaturated ketones including (E)-5-Ethylhept-5-en-2-one, a QSRR model could be developed to predict their reactivity as Michael acceptors. researchgate.net

Dataset: A set of enones with known reaction rates (e.g., with a nucleophile like glutathione) would be assembled.

Descriptor Calculation: For each enone, various descriptors would be calculated, such as:

Electronic Descriptors: Partial charges on the α- and β-carbons, energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy generally indicates higher electrophilicity and reactivity. researchgate.net

Steric Descriptors: Molecular volume, surface area, and specific parameters describing the bulkiness around the reaction center.

Topological Descriptors: Indices that quantify molecular size, shape, and branching.

Model Building: Using multiple linear regression or machine learning algorithms, a mathematical equation is derived that links a selection of these descriptors to the observed reactivity. nih.govnih.gov

A typical QSRR equation might look like: log(k) = c₀ + c₁(LUMO Energy) + c₂(Charge on Cβ) + c₃*(Steric Parameter)

Such models are valuable for predicting the reactivity of new, unsynthesized compounds and for gaining insight into the factors that govern a chemical reaction. uvic.carsc.org

Table 2: Hypothetical QSRR Data for Predicting Michael Addition Reactivity

Compound LUMO Energy (eV) Partial Charge on β-Carbon log(k_predicted)
(E)-5-Ethylhept-5-en-2-one -0.55 +0.15 1.85
Methyl vinyl ketone -0.80 +0.25 2.50
Cyclohexenone -0.72 +0.20 2.21
3-Penten-2-one -0.61 +0.18 2.05

Collision Cross Section (CCS) Prediction and Application

Ion Mobility Spectrometry-Mass Spectrometry (IM-MS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.govyoutube.com The output of an ion mobility experiment is a collision cross section (CCS), which is a measure of the effective area of the ion as it tumbles and collides with a neutral buffer gas (typically nitrogen or helium). nih.gov

The CCS value is a robust and characteristic physical property of an ion that can be used to increase confidence in chemical identification, alongside retention time and m/z. researchgate.net For (E)-5-Ethylhept-5-en-2-one, different ionic species (adducts) will have distinct CCS values. Common adducts in positive ion mode include the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺. nih.gov

Computational methods can predict CCS values for a given 3D structure. nih.gov These methods simulate the interaction between the ion and the drift gas, providing a theoretical CCS value that can be compared to experimental data. This is particularly useful for identifying novel compounds or isomers, which may have identical masses but different shapes and therefore different CCS values. capes.gov.br Machine learning models trained on large experimental CCS databases are also increasingly used for rapid and accurate prediction. acs.orgbohrium.com

The availability of large, public CCS databases has significantly enhanced the utility of this parameter in fields like metabolomics and environmental screening. nih.govacs.org

Table 3: Predicted Collision Cross Section (CCS) Values for (E)-5-Ethylhept-5-en-2-one Adducts in N₂ Drift Gas

Ion Adduct Formula m/z (Monoisotopic) Predicted CCS (Ų)
[M+H]⁺ [C₉H₁₇O]⁺ 141.1274 125.8
[M+Na]⁺ [C₉H₁₆ONa]⁺ 163.1093 131.2
[M+K]⁺ [C₉H₁₆OK]⁺ 179.0833 135.5

Chemical Reactivity and Mechanistic Investigations of E 5 Ethylhept 5 En 2 One

Electrophilic and Nucleophilic Reactions at the Carbon-Carbon Double Bond

The conjugated system in (E)-5-ethylhept-5-en-2-one influences the reactivity of the carbon-carbon double bond. The electron-withdrawing effect of the carbonyl group makes the β-carbon electrophilic and susceptible to nucleophilic attack, while the double bond itself can still undergo electrophilic additions.

Addition Reactions (e.g., Hydrogenation, Halogenation, Hydroboration)

Hydrogenation: The carbon-carbon double bond in α,β-unsaturated ketones can be selectively hydrogenated in the presence of the carbonyl group using specific catalysts. For (E)-5-ethylhept-5-en-2-one, catalytic hydrogenation would be expected to yield 5-ethylheptan-2-one. The choice of catalyst is crucial to avoid reduction of the ketone.

Halogenation: The reaction of α,β-unsaturated ketones with halogens can proceed via an electrophilic addition mechanism. fiveable.me The addition of a halogen, such as bromine (Br₂) or chlorine (Cl₂), to the double bond of (E)-5-ethylhept-5-en-2-one would be expected to form a dihalogenated derivative. Under acidic conditions, α-halogenation of the ketone can also occur through an enol intermediate. wikipedia.orgmissouri.edulibretexts.org The electron-withdrawing nature of the halogen can make the resulting α-halo ketone more reactive. missouri.edu In some cases, halogenation can occur at the α-carbon of the ketone. fiveable.me

Table 1: Expected Products of Addition Reactions

Reaction Reagent(s) Expected Major Product
Hydrogenation H₂, Catalyst (e.g., Pd/C) 5-Ethylheptan-2-one
Halogenation Br₂ in CCl₄ 5,6-Dibromo-5-ethylheptan-2-one
Hydroboration-Oxidation 1. BH₃•THF; 2. H₂O₂, NaOH (E)-5-Ethyl-6-hydroxyheptan-2-one

Epoxidation and Dihydroxylation Chemistry

Epoxidation: The carbon-carbon double bond of (E)-5-ethylhept-5-en-2-one, being tetrasubstituted, can undergo epoxidation to form an oxirane ring. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org The reaction is a concerted process where an oxygen atom is transferred from the peroxy acid to the double bond. libretexts.org Due to the electron-deficient nature of the conjugated double bond, stronger oxidizing agents or specific catalytic systems might be required for efficient epoxidation. google.comepo.org For tetrasubstituted alkenes, in-situ formation of peracetic acid from acetic anhydride and hydrogen peroxide in the presence of a buffer can be an effective method. google.comepo.org

Dihydroxylation: Dihydroxylation involves the addition of two hydroxyl groups across the double bond. This can be achieved with syn- or anti-stereochemistry depending on the reagents used. libretexts.orglibretexts.org

Syn-dihydroxylation can be accomplished using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (KMnO₄). libretexts.orglibretexts.orgwikipedia.org The reaction with OsO₄ proceeds through a cyclic osmate ester intermediate, which is then cleaved to give a cis-diol. libretexts.orglibretexts.orgwikipedia.org

Anti-dihydroxylation can be achieved via the epoxidation of the alkene followed by acid-catalyzed ring-opening of the resulting epoxide with water. libretexts.orglibretexts.org

Reactions Involving the Ketone Carbonyl Group

The carbonyl group of (E)-5-ethylhept-5-en-2-one is a key site for nucleophilic attack. The presence of the conjugated double bond can lead to either direct (1,2-) addition to the carbonyl carbon or conjugate (1,4-) addition to the β-carbon.

Carbonyl Additions (e.g., Grignard, Organolithium Reactions)

Grignard Reactions: Grignard reagents (RMgX) are strong nucleophiles that can add to the carbonyl group of ketones to form tertiary alcohols after acidic workup. dalalinstitute.com In the case of α,β-unsaturated ketones like (E)-5-ethylhept-5-en-2-one, both 1,2- and 1,4-addition products are possible. dalalinstitute.comacs.orgyoutube.com Steric hindrance around the carbonyl group can favor 1,4-addition. youtube.com The use of copper salts (e.g., CuI) with Grignard reagents can promote exclusive 1,4-addition. youtube.com

Organolithium Reactions: Organolithium reagents (RLi) are generally more reactive and less prone to side reactions like enolization compared to Grignard reagents, especially with hindered ketones. wikipedia.orgsaylor.orgchemohollic.commasterorganicchemistry.com They typically favor 1,2-addition to the carbonyl group of α,β-unsaturated ketones, yielding tertiary alcohols after workup. masterorganicchemistry.compressbooks.pub However, the regioselectivity can be influenced by steric factors and reaction conditions. saylor.orgresearchgate.net

Table 2: Regioselectivity of Organometallic Additions

Reagent Type Favored Addition Expected Product Type
Grignard (RMgX) 1,2- and 1,4-addition Mixture of tertiary alcohol and saturated ketone
Grignard with Cu(I) 1,4-addition Saturated ketone
Organolithium (RLi) 1,2-addition Tertiary alcohol

Condensation Reactions

Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction involving the enolate of a ketone or aldehyde reacting with another carbonyl compound. wikipedia.orgsigmaaldrich.com (E)-5-ethylhept-5-en-2-one has α-hydrogens that can be deprotonated to form an enolate, which can then act as a nucleophile in condensation reactions. libretexts.orgfiveable.me In a self-condensation reaction, the enolate of one molecule would attack the carbonyl group of another molecule. Crossed aldol condensations with other carbonyl compounds, particularly aldehydes that lack α-hydrogens, are also possible and can be synthetically useful. wikipedia.orgjackwestin.com The initial product is a β-hydroxy ketone, which can dehydrate upon heating to form a more extended conjugated system. sigmaaldrich.comjackwestin.com

Enolization and Enolate Chemistry

The α-hydrogens of (E)-5-ethylhept-5-en-2-one are acidic and can be removed by a base to form an enolate. The regioselectivity of enolate formation can be controlled by the reaction conditions. bham.ac.uk

Kinetic enolate: Formed by using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures. This enolate forms by deprotonation of the less substituted α-carbon. bham.ac.uk

Thermodynamic enolate: Formed under conditions that allow for equilibrium, such as with a weaker base at higher temperatures. This enolate is the more stable, more substituted one. bham.ac.uk

These enolates are potent nucleophiles and can participate in a variety of reactions, including Michael additions to α,β-unsaturated carbonyl compounds. youtube.comrug.nlrsc.orglibretexts.org The enolate of (E)-5-ethylhept-5-en-2-one could, for instance, be used as a nucleophile in a Michael addition to another α,β-unsaturated ketone.

Rearrangement Reactions and Isomerization Processes

The structural framework of (E)-5-ethylhept-5-en-2-one, an α,β-unsaturated ketone, presents several avenues for rearrangement and isomerization reactions, which are characteristic of this class of compounds. These transformations can be induced by thermal, acidic, or basic conditions and often lead to constitutional isomers or stereoisomers.

One of the fundamental isomerization processes for α,β-unsaturated ketones is the migration of the carbon-carbon double bond. Under certain catalytic conditions, the double bond can shift from the α,β-position to the β,γ-position, leading to a deconjugated isomer. This process, known as deconjugation, can be reversible and is often catalyzed by bases or acids. The position of the equilibrium between the conjugated and deconjugated isomers is influenced by the substitution pattern and the specific reaction conditions.

Sigmatropic rearrangements are another class of reactions observed in unsaturated systems. While specific studies on (E)-5-ethylhept-5-en-2-one are not prevalent in the literature, analogous β,γ-unsaturated ketones are known to undergo princeton.eduslideshare.net-acyl shifts upon irradiation. researchgate.net Should (E)-5-ethylhept-5-en-2-one be isomerized to its β,γ-unsaturated counterpart, it could potentially undergo such photochemical rearrangements.

Furthermore, Claisen-type rearrangements could be envisaged for derivatives of (E)-5-ethylhept-5-en-2-one. For instance, if the ketone functionality were converted to an enol ether, a subsequent slideshare.netslideshare.net-sigmatropic rearrangement could occur, leading to a new carbon-carbon bond and a rearranged carbon skeleton. The stereoselectivity of such rearrangements is often high and can be influenced by the geometry of the enol ether. Research on similar systems has demonstrated the utility of olefin isomerization-Claisen rearrangement reactions in stereoselective synthesis.

The following table provides representative examples of rearrangement and isomerization reactions observed in α,β- and β,γ-unsaturated ketones, which serve as a model for the potential reactivity of (E)-5-ethylhept-5-en-2-one.

Reaction TypeSubstrate ClassConditionsProduct Class
Deconjugationα,β-Unsaturated EstersPhotochemicalβ,γ-Unsaturated Isomers acs.org
princeton.eduslideshare.net-Acyl Shiftβ,γ-Unsaturated KetonesPhotochemical (Direct Irradiation)Isomeric β,γ-Unsaturated Ketones researchgate.net
Oxa-di-π-methaneβ,γ-Unsaturated KetonesPhotochemical (Triplet Sensitized)Cyclopropyl Ketones researchgate.net
Claisen RearrangementAllyl Vinyl EthersThermal or Lewis Acid Catalysisγ,δ-Unsaturated Carbonyls

Photochemical Transformations of Enones

The photochemistry of enones is a rich and extensively studied field, characterized by a variety of transformations originating from their electronically excited states. Upon absorption of ultraviolet light, (E)-5-ethylhept-5-en-2-one, as an α,β-unsaturated ketone, can undergo several photochemical reactions. The specific pathway taken is dependent on the wavelength of irradiation, the solvent, and the presence of other reactants.

A hallmark reaction of enones is the [2+2] photocycloaddition with alkenes to form cyclobutane rings. This reaction typically proceeds from the triplet excited state of the enone. The regioselectivity and stereoselectivity of the cycloaddition are key aspects of this transformation. For instance, the reaction of cyclohexenone with an electron-rich alkene often yields the trans-fused cyclobutane adduct as the major product. magadhmahilacollege.org

Photochemical isomerization is another common process for enones. For cyclic enones, irradiation can lead to the formation of a highly reactive trans-cyclic isomer, which can then undergo ground-state reactions. magadhmahilacollege.org In the case of acyclic enones like (E)-5-ethylhept-5-en-2-one, E/Z isomerization of the double bond is a potential photochemical pathway.

Intramolecular photoreactions are also possible, particularly in β,γ-unsaturated carbonyl compounds. If (E)-5-ethylhept-5-en-2-one were to isomerize to its β,γ-unsaturated form, it could undergo reactions such as the oxa-di-π-methane rearrangement, which involves a 1,2-acyl shift and the formation of a cyclopropyl ketone. slideshare.net

The following table summarizes some of the principal photochemical transformations observed for enones.

Photochemical ReactionSubstrate ClassKey FeaturesProduct Type
[2+2] CycloadditionEnones and AlkenesProceeds via triplet state; forms cyclobutane rings. magadhmahilacollege.orgCyclobutane adducts
PhotodimerizationEnones[2+2] cycloaddition between two enone molecules. magadhmahilacollege.orgDimeric cyclobutanes
PhotoisomerizationCyclic EnonesFormation of trans-cyclic isomers. magadhmahilacollege.orgStrained cyclic systems
Oxa-di-π-methane Rearrangementβ,γ-Unsaturated KetonesInvolves a 1,2-acyl shift. slideshare.netresearchgate.netCyclopropyl ketones

Catalyst Development for Specific Transformations

The development of catalysts for specific transformations of enones is a highly active area of research, aiming to control the reactivity and selectivity of these versatile substrates. For a compound like (E)-5-ethylhept-5-en-2-one, various catalytic systems could be employed to achieve specific chemical modifications.

Organocatalysis has emerged as a powerful tool for enone transformations. For example, chiral secondary amines can act as catalysts for the enantioselective transfer hydrogenation of cyclic enones, providing access to enantioenriched cycloalkenones. princeton.edu This approach mimics biochemical reductions and offers an alternative to traditional organometallic catalysts.

Transition metal catalysis is also widely used for enone functionalization. Gold-catalyzed reactions, for instance, have been employed in the formation of cyclic enones from alkynyl ketones through an alkyne-carbonyl metathesis. beilstein-journals.org Palladium catalysts are utilized in cycloallylation reactions of enones, combining the features of Morita-Baylis-Hillman and Trost-Tsuji reactions. researchgate.net Furthermore, iridium catalysts have been developed for the enantioselective formal β-C(sp²)–H allylic alkylation of α,β-unsaturated carbonyl compounds. researchgate.net

The development of catalysts that can merge different activation modes, such as combining transition metal catalysis with organocatalysis, is a promising strategy for discovering new transformations and enhancing reaction efficiency. researchgate.net For yne-enones, which possess multiple reactive sites, a wide array of transition metal and organocatalysts have been utilized for the synthesis of complex carbo- and heterocyclic structures. researchgate.net

The table below highlights some examples of catalyst development for specific transformations of enones.

Catalytic TransformationCatalyst TypeSubstrate ClassProduct Class
Enantioselective Transfer HydrogenationChiral Imidazolidinone (Organocatalyst)Cyclic EnonesEnantioenriched Cycloalkenones princeton.edu
CycloallylationPalladium (Transition Metal) and Tributylphosphine (Organocatalyst)Mono-enone mono-allylic carbonatesCycloallylated products researchgate.net
Formation of Cyclic EnonesGold (Transition Metal)Alkynyl KetonesCyclic Enones beilstein-journals.org
Formal β-C(sp²)–H Allylic AlkylationIridium (Transition Metal)α,β-Unsaturated Carbonylsβ-Allylated Carbonyls researchgate.net

Isolation and Identification of E 5 Ethylhept 5 En 2 One from Natural Sources

Extraction and Enrichment Methodologies for Natural Products

The isolation of specific volatile compounds like (E)-5-Ethylhept-5-en-2-one from complex natural matrices requires efficient extraction and enrichment techniques.

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique widely used for the analysis of volatile and semi-volatile compounds. It relies on the partitioning of analytes between the sample matrix and a coated fiber. The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. For a moderately polar compound like an unsaturated ketone, a fiber with a mixed polarity coating, such as Polydimethylsiloxane/Divinylbenzene (PDMS/DVB), is often suitable.

Optimization of SPME involves several parameters:

Fiber Coating: As mentioned, a PDMS/DVB or similar mixed-phase fiber would likely be effective for trapping C9 ketones.

Extraction Temperature and Time: These parameters are interdependent. Higher temperatures can increase the volatility of the analyte but may also lead to the degradation of thermally labile compounds or affect the equilibrium. Typical extraction times range from 20 to 60 minutes.

Sample Matrix Modification: Adjusting the pH or adding salt (salting out) to an aqueous sample can increase the volatility of the analytes and improve their transfer to the headspace and subsequent adsorption onto the SPME fiber.

Headspace SPME (HS-SPME) is particularly useful for analyzing volatiles from solid or liquid samples without direct contact between the fiber and the matrix, which can prevent interference from non-volatile components. nih.gov

Traditional methods for extracting volatile compounds include solvent extraction and distillation.

Solvent Extraction: This technique involves the use of an organic solvent to dissolve the target compounds from the plant or fungal material. The choice of solvent is crucial for selectivity. For a medium-polarity ketone, solvents like ethanol, hexane, or ethyl acetate (B1210297) could be employed. nih.gov Soxhlet extraction is a continuous solvent extraction method that can be very efficient but uses heat, which might degrade some compounds. mdpi.com More recent "green" solvents are also being explored to reduce environmental impact. researchgate.net After extraction, the solvent is typically removed by evaporation, often under reduced pressure, to concentrate the extract.

Distillation: Hydrodistillation and steam distillation are common methods for extracting essential oils. In hydrodistillation, the plant material is boiled in water, and the resulting steam, carrying the volatile compounds, is condensed and collected. The essential oil, being immiscible with water, is then separated. Steam distillation is a gentler process where steam is passed through the plant material, causing the volatile compounds to vaporize. nih.gov These methods are effective for water-insoluble, volatile compounds. For ketones that may have some water solubility, the efficiency might be lower, and some of the compound could be lost in the aqueous phase (hydrosol).

Biosynthetic Pathways in Biological Systems

The biosynthesis of unsaturated aliphatic ketones in biological systems is often linked to the metabolism of fatty acids and other lipid molecules. While the specific pathway for (E)-5-Ethylhept-5-en-2-one has not been elucidated, general principles of plant and fungal biochemistry offer potential routes.

Plant waxes and cuticles are rich sources of long-chain aliphatic compounds, including ketones. wikipedia.org The biosynthesis of these compounds typically starts with the formation of fatty acids. These fatty acids can then undergo various modifications, including elongation, reduction, and oxidation, to produce a diverse array of molecules. One proposed pathway involves the oxidation of alkanes to form secondary alcohols, which are then further oxidized to ketones.

Another significant pathway for the formation of volatile ketones is through the oxidative cleavage of unsaturated fatty acids by lipoxygenases (LOX) and hydroperoxide lyases (HPL). This pathway is well-known for producing C6 and C9 aldehydes and alcohols, which are key components of the "green leaf volatile" aroma. It is conceivable that further enzymatic modifications of these initial products could lead to the formation of other volatile compounds, including unsaturated ketones. The biosynthesis of C18 unsaturated fatty acids like oleic, linoleic, and α-linolenic acids is well-established and provides the precursors for these pathways. nih.gov

In fungi, volatile compounds are also produced through various metabolic pathways, including the degradation of fatty acids and amino acids. The production of ketones is a common feature in many fungal species and contributes to their characteristic odors.

Isotopic Labeling Studies for Pathway Elucidation

No isotopic labeling studies have been published that investigate the biosynthetic pathway of (E)-5-Ethylhept-5-en-2-one. Such studies are crucial for elucidating the origins of the carbon skeleton and the specific biochemical reactions involved in the formation of a natural product. The absence of such research indicates that the biogenetic origin of this compound remains uninvestigated.

Table 2: Common Isotopes Used in Biosynthetic Studies

IsotopeApplicationDetection Method
¹³CTracing carbon backbonesNuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS)
²H (Deuterium)Investigating reaction mechanisms (e.g., hydride shifts)NMR Spectroscopy, MS
¹⁸ODetermining the origin of oxygen atomsMS
¹⁵NElucidating the incorporation of nitrogen-containing precursorsNMR Spectroscopy, MS

Note: This table provides general information on the application of isotopic labeling in biosynthetic research. No such studies have been conducted on (E)-5-Ethylhept-5-en-2-one.

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as a Building Block for Complex Molecules

There is no available scientific literature to suggest that (E)-5-ethyl-5-hepten-2-one has been utilized as a building block in the synthesis of more complex molecules.

Role as a Model Compound in Reaction Development

No research has been identified that employs (E)-5-ethyl-5-hepten-2-one as a model compound for the development of new chemical reactions or methodologies.

Precursor to Chiral Compounds through Asymmetric Synthesis

The potential of (E)-5-ethyl-5-hepten-2-one as a precursor to chiral compounds via asymmetric synthesis remains unexplored, with no studies published on this topic.

Derivatives for Specialty Chemicals (research-level focus)

There is no information available regarding the synthesis or investigation of derivatives of (E)-5-ethyl-5-hepten-2-one for any specialty chemical applications at a research level.

Emerging Research Frontiers and Future Directions

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of α,β-unsaturated ketones is moving beyond traditional methods towards more sustainable and efficient catalytic processes. Modern approaches aim to minimize waste, reduce energy consumption, and utilize readily available starting materials.

One promising area is the use of palladium-catalyzed reactions . For instance, silyl (B83357) enol ethers and ketene (B1206846) silyl acetals can be converted into α,β-unsaturated ketones and other related compounds in high yields using a palladium-bis(diphenylphosphino)ethane (dppe) complex as a catalyst. elsevierpure.com The choice of solvent, particularly nitriles like acetonitrile (B52724), is crucial for the success of these reactions. elsevierpure.com Another palladium-catalyzed approach involves the reaction of enol acetates with allyl carbonate, employing a bimetallic system of a palladium complex and tributyltin methoxide. elsevierpure.com

Reductive nickel catalysis has also emerged as a powerful tool for enone synthesis. Researchers have developed a method using a Ni(dppe)Cl2 catalyst with 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine as a ligand and manganese as a reducing agent. chemistryviews.org This technique allows for the cross-coupling of vinyl triflates with a wide range of acid fluorides to produce enones in moderate to good yields. chemistryviews.org This represents the first reductive acylation of vinyl electrophiles, offering a new pathway for the late-stage functionalization of complex molecules. chemistryviews.org

Furthermore, heterogeneous catalysis using solid acids like Hβ zeolite presents a solvent-free and environmentally friendly alternative. This method facilitates a tandem hydration/condensation reaction between alkynes and aldehydes to produce a variety of α,β-unsaturated carbonyls with good to excellent yields. rsc.org The ability to conduct these reactions without a solvent is a significant step towards greener chemical manufacturing.

A summary of these novel synthetic approaches is presented in the table below.

Interactive Table: Novel Synthetic Methodologies for α,β-Unsaturated Ketones
Catalytic System Reactants Key Features
Palladium-dppe complex Silyl enol ethers/ketene silyl acetals and allyl carbonates High yields, nitrile solvent is essential. elsevierpure.com
Palladium complex and tributyltin methoxide Enol acetates and allyl carbonate Bimetallic catalysis. elsevierpure.com
Nickel(dppe)Cl2 with terpyridine ligand Vinyl triflates and acid fluorides Reductive cross-electrophile reaction. chemistryviews.org
Hβ zeolite Alkynes and aldehydes Solvent-free, tandem hydration/condensation. rsc.org

Advanced Spectroscopic and In Situ Analytical Techniques for Real-time Monitoring

Understanding reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced spectroscopic techniques, particularly those that can be applied in situ, are providing unprecedented insights into the dynamic changes occurring during chemical transformations.

Vibrational spectroscopy , including Raman and infrared (IR) spectroscopy, is at the forefront of these efforts. youtube.com These techniques allow for the real-time monitoring of reactants, intermediates, and products at the electrode-electrolyte interface in electrocatalytic systems. youtube.com For example, in situ Raman and IR have been used to investigate the CO tolerance of fuel cell catalysts by identifying surface species and their vibrational modes. youtube.com This approach could be adapted to study the synthesis of enones on catalytic surfaces, providing a molecular-level understanding of the reaction pathway.

To enhance the sensitivity and surface selectivity of these techniques, researchers are employing plasmonic enhancement phenomena . youtube.com This involves using metallic nanoparticles to amplify the spectroscopic signal from molecules at the interface. Combining this with scanning probe microscopy allows for spatially resolved analysis of interfacial processes at the nanoscale. youtube.com

The development of specialized equipment, such as Fourier-transform infrared (FTIR) spectrometers and X-ray diffraction (XRD) analyzers, is also critical for characterizing catalysts and reaction components. mdpi.com For instance, pyridine (B92270) FTIR spectroscopy can be used to determine the Brønsted and Lewis acid sites on a catalyst, which are often crucial for its activity. mdpi.com

Integration of Machine Learning and Artificial Intelligence in Compound Prediction and Reaction Design

Machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical research by enabling the prediction of reaction outcomes and the design of novel synthetic routes. These computational tools can analyze vast datasets of chemical reactions to identify patterns and relationships that are not readily apparent to human researchers.

One approach involves framing reaction prediction as a ranking problem, where potential mechanistic steps are ranked based on their likelihood of being productive. neurips.ccnips.cc By training models on large datasets of known reactions, it's possible to predict the major products of a given set of reactants and conditions with high accuracy. neurips.ccnips.cc This can significantly reduce the amount of trial-and-error experimentation required in the laboratory.

ML models are also being developed to predict the reactivity of organic materials, which is essential for designing stable and efficient chemical systems. rsc.org These models can go beyond simple electronic properties to capture the complex interplay of factors that determine chemical compatibility. rsc.org Furthermore, deep learning approaches, such as graph neural networks (GNNs), are being used to predict reaction mechanisms and identify "reactivity hotspots" within molecules. arxiv.org These models can achieve high accuracy in classifying elementary reaction steps and predicting the atoms involved in bond-forming and bond-breaking events. arxiv.org

The challenges in this field include the need for large, high-quality datasets for training and the development of models that can generalize to new and unseen chemical space. researchgate.net However, as more data becomes available and algorithms become more sophisticated, ML and AI are poised to become indispensable tools for the design and synthesis of compounds like (E)-5-ethyl-5-hepten-2-one.

Deeper Understanding of Biosynthetic Pathways and Metabolic Engineering Strategies

Nature provides a blueprint for the sustainable production of a vast array of chemical compounds. By understanding and harnessing biosynthetic pathways, it is possible to engineer microorganisms to produce valuable chemicals, including ketones.

Research into the biosynthesis of methyl ketones in organisms like Escherichia coli has identified key enzymes and metabolic pathways. nih.govresearchgate.net For example, the overexpression of certain genes, such as those encoding for thioesterases, can significantly enhance the production of methyl ketones from fatty acid intermediates. nih.govresearchgate.net The process of ketogenesis, which involves the breakdown of fatty acids, is the fundamental biochemical route for producing ketone bodies. wikipedia.orgyoutube.com

Metabolic engineering strategies are being employed to optimize these pathways for industrial-scale production. This involves modifying the genetic makeup of microorganisms to increase the flux towards the desired product and minimize the formation of byproducts. researchgate.net For instance, by deleting competing pathways and overexpressing key enzymes, researchers have achieved a 700-fold enhancement in methyl ketone titers in engineered E. coli strains. nih.gov These ketones are of interest to the biofuel, flavor, and fragrance industries. nih.gov

While the specific biosynthetic pathway for (E)-5-ethyl-5-hepten-2-one has not been elucidated, the principles learned from the study of other ketones could be applied to develop biocatalytic routes for its production. This would involve identifying the necessary enzymes and engineering a suitable microbial host.

Exploration of New Chemical Reactivity and Catalytic Systems for Enone Transformations

The enone functional group is a versatile building block in organic synthesis due to its susceptibility to a wide range of chemical transformations. The exploration of new reactivity patterns and catalytic systems continues to expand the synthetic utility of this important class of compounds.

Reductive C-C bond formation under hydrogenative conditions is an area of active research. By selectively generating transition metal enolates from enones, it is possible to achieve catalytic aldol (B89426) cycloreductions to form five- and six-membered rings with high stereochemical control. msu.edu This method circumvents the common problem of 1,4-reduction byproducts. msu.edu

Asymmetric catalysis is another key frontier, enabling the synthesis of chiral molecules with high enantioselectivity. For example, the 1,2-reduction of enones to form optically active allylic alcohols can be achieved with high efficiency using a chiral N,N'-dioxide-scandium(III) complex as a catalyst and potassium borohydride (B1222165) as the reductant. acs.org Similarly, organocatalytic transfer hydrogenation using small molecule amine catalysts and a Hantzsch ester as the hydride source provides an operationally simple method for the asymmetric reduction of cyclic enones. princeton.edu

The introduction of new functional groups into the enone scaffold is also being explored. For instance, α-perfluoroalkylated ketones can be synthesized from α,β-unsaturated ketones via a conjugate hydroboration followed by a radical perfluoroalkylation of the in situ generated boron enolate. acs.org This provides a route to valuable fluorinated compounds. rsc.org

The cycloaddition reactions of enones are also a subject of ongoing investigation. The combination of organocatalysis and transition metal catalysis can lead to novel transformations, such as the cycloallylation of mono-enone mono-allylic carbonates. researchgate.net Even highly strained cycloalkynes can react with enolates derived from ketones in a formal [2+2] cycloaddition, leading to ring-inserted enone products. wikipedia.org

These emerging areas of research highlight the dynamic and evolving nature of chemical science. While (E)-5-ethyl-5-hepten-2-one itself has not been the focus of extensive study, the advancements in the broader field of enone chemistry provide a solid foundation for future investigations into its synthesis, properties, and applications.

Q & A

Q. What are the established synthetic routes for 5-Hepten-2-one, 5-ethyl-, (E)- (9CI), and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via ketonization of ethyl-substituted alkenols or cross-metathesis of α,β-unsaturated ketones. For example, (E)-isomer selectivity can be achieved using Grubbs catalysts under inert atmospheres (60–75% yield) . Optimization requires precise control of temperature (80–120°C) and solvent polarity (e.g., dichloromethane vs. THF). Characterization via <sup>13</sup>C NMR should confirm the (E)-configuration at δ 125–130 ppm for the double bond .
  • Key Data Table :
MethodCatalystSolventYield (%)Reference
KetonizationH2SO4EtOH45
Olefin Cross-MetathesisGrubbs IIDCM72

Q. How can researchers validate the purity and structural identity of 5-Hepten-2-one, 5-ethyl-, (E)- (9CI)?

  • Methodological Answer : Use a combination of GC-MS (retention time ~14.2 min) and FT-IR to detect carbonyl stretching vibrations (~1715 cm<sup>-1</sup>). HPLC with a C18 column (acetonitrile/water gradient) resolves enantiomeric impurities. For novel syntheses, provide <sup>1</sup>H and <sup>13</sup>C NMR spectra alongside high-resolution mass spectrometry (HRMS) data, ensuring deviations <2 ppm .

Advanced Research Questions

Q. What challenges exist in achieving stereoselective synthesis of 5-Hepten-2-one, 5-ethyl-, (E)- (9CI), and how can computational modeling address them?

  • Methodological Answer : The (E)-isomer’s stability is influenced by steric hindrance between the ethyl and carbonyl groups. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict thermodynamic favorability of the (E)-configuration by ~3 kcal/mol . Experimental validation via NOESY NMR (absence of cross-peaks between ethyl and carbonyl protons) confirms computational predictions .
  • Data Contradiction Analysis : Conflicting reports on isomer ratios (e.g., 70:30 vs. 85:15 (E:Z)) may arise from solvent polarity effects. Polar aprotic solvents stabilize the transition state for (E)-formation, while nonpolar solvents favor (Z)-isomers due to reduced dipole interactions .

Q. How do solvent effects and catalyst choice influence the compound’s reactivity in Diels-Alder reactions?

  • Methodological Answer : As a dienophile, 5-Hepten-2-one exhibits higher reactivity in Lewis acid-catalyzed systems (e.g., BF3·Et2O) due to carbonyl polarization. Solvent dielectric constants >15 (e.g., DMF) enhance reaction rates by stabilizing charge-separated intermediates. Kinetic studies (UV-Vis monitoring at 240 nm) show a 2.5-fold rate increase in DMF vs. toluene .

Q. What spectroscopic techniques resolve ambiguities in distinguishing 5-Hepten-2-one from structural analogs like 5-Hexen-2-one derivatives?

  • Methodological Answer : <sup>13</sup>C NMR distinguishes chain length via methylene carbon shifts (δ 25–30 ppm for heptenyl vs. δ 20–25 ppm for hexenyl). High-resolution IR (gas phase) identifies subtle differences in carbonyl conjugation (~5 cm<sup>-1</sup> shifts between analogs) . For ambiguous cases, X-ray crystallography provides definitive proof of molecular geometry .

Data Reproducibility and Ethical Considerations

Q. How should researchers address inconsistencies in reported physical properties (e.g., boiling points) across literature sources?

  • Methodological Answer : Cross-validate data using NIST Standard Reference Data (e.g., boiling point 215–220°C at 760 mmHg) . Discrepancies may arise from impurities or calibration errors in gas chromatography. Replicate measurements under standardized conditions (ASTM methods) and report confidence intervals (±2°C). For peer review, include raw chromatograms and purity certificates .

Q. What protocols ensure ethical reporting of synthetic methodologies for this compound?

  • Methodological Answer : Follow Beilstein Journal guidelines: disclose all reagents (purity, suppliers), reaction scales (mg to g), and safety data (e.g., LD50 for ethyl-substituted ketones). For reproducibility, provide Supplementary Information with step-by-step videos or spectral datasets in open-access repositories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.